(1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13595660
InChI: InChI=1S/C10H16N2O/c1-8-6-12(10(7-13)11-8)9-4-2-3-5-9/h6,9,13H,2-5,7H2,1H3
SMILES: CC1=CN(C(=N1)CO)C2CCCC2
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

(1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol

CAS No.:

Cat. No.: VC13595660

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

(1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol -

Specification

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name (1-cyclopentyl-4-methylimidazol-2-yl)methanol
Standard InChI InChI=1S/C10H16N2O/c1-8-6-12(10(7-13)11-8)9-4-2-3-5-9/h6,9,13H,2-5,7H2,1H3
Standard InChI Key VKJWAASIDCGMOO-UHFFFAOYSA-N
SMILES CC1=CN(C(=N1)CO)C2CCCC2
Canonical SMILES CC1=CN(C(=N1)CO)C2CCCC2

Introduction

Structural and Molecular Characteristics

Core Architecture

(1-Cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol features a five-membered imidazole ring substituted at the 1-position with a cyclopentyl group and at the 4-position with a methyl group. A hydroxymethyl (-CH₂OH) moiety is attached to the 2-position, conferring polarity to the otherwise hydrophobic imidazole scaffold. The cyclopentyl group introduces steric bulk, which may influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂O
Molecular Weight180.25 g/mol
SMILES NotationCC1=CN(C(=N1)CO)C2CCCC2
Boiling Point363.6 ± 25.0°C (760 mmHg)
Density1.2 ± 0.1 g/cm³
LogP (Predicted)0.52 (Ali Method)

Synthesis and Optimization

Proposed Mechanism

  • Imidazole Ring Formation: Condensation of cyclopentylamine with α-ketoaldehydes or α-diketones under acidic conditions generates the imidazole core.

  • Methylation: Selective methylation at the 4-position using methyl iodide or dimethyl sulfate.

  • Hydroxymethylation: Introduction of the hydroxymethyl group via Mannich reaction or formylation followed by reduction .

Physicochemical and Computational Analysis

Solubility and Partitioning

The compound’s solubility profile, predicted using the Ali method, indicates high solubility in polar solvents (373.0 mg/mL), aligning with its hydroxymethyl functionality . The calculated LogP of 0.52 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor in drug design.

Spectroscopic Characterization

¹H NMR Predictions:

  • Cyclopentyl protons: δ 1.5–2.1 ppm (multiplet, 8H)

  • Imidazole protons: δ 7.3–7.8 ppm (singlets, 2H)

  • Hydroxymethyl: δ 4.6 ppm (broad singlet, -OH), δ 4.1 ppm (singlet, -CH₂-) .

Mass Spectrometry:

  • Expected molecular ion peak at m/z 180.25 (M⁺) with fragmentation patterns arising from cyclopentyl cleavage and imidazole ring decomposition .

PrecautionProtocol
Personal ProtectionGloves, goggles, lab coat
VentilationUse fume hood for synthesis
StorageCool, dry place away from oxidizers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator